Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
Description
This compound features a piperidine ring substituted at the 4-position with a thiophen-2-yl group, connected via an acetyl moiety to a piperazine ring esterified with an ethyl carboxylate. The ethyl ester enhances lipophilicity, suggesting possible utility as a prodrug.
Properties
IUPAC Name |
ethyl 4-[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-2-24-18(23)21-11-9-20(10-12-21)17(22)14-19-7-5-15(6-8-19)16-4-3-13-25-16/h3-4,13,15H,2,5-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGXZFPYVYIMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including acylation, piperidine ring formation, and subsequent coupling with piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. It features a piperazine core with thiophene and piperidine substituents, contributing to its biological activity.
Potential Applications
While the mechanism of action for this compound is not fully understood, research suggests potential interactions with neurotransmitter receptors or other biological targets, given its structural components. Derivatives containing piperidine and thiophene structures may exhibit activity at opioid receptors or other central nervous system targets, influencing pain pathways or mood regulation.
Potential applications of this compound include:
- Drug development
- Pharmaceutical agents
- Novel pharmaceuticals targeting various biological pathways
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes carefully controlled reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification, and microwave-assisted synthesis techniques may also be used to enhance yields and reduce reaction times.
Reactions
This compound can participate in various chemical reactions due to its functional groups. Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield. These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Interaction Profiles
Studies on interaction profiles indicate that this compound may interact with various biological targets:
- Neurotransmitter receptors
- Opioid receptors
- Central nervous system targets
These interactions warrant further investigation to elucidate the precise mechanisms of action.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate | Contains oxadiazole instead of thiophene | Exhibits distinct antimicrobial activity |
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine | Features a pyrazine ring | Potential muscarinic receptor antagonism |
| Ethyl 4-[2-methoxyphenyl)acetyl]piperazine | Contains a methoxyphenol group | Noted for anti-tubercular activity |
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on Piperazine/Piperidine Rings
Modifications to the Acetyl Linker
Physicochemical Properties
- Lipophilicity (logP) : Thiophene-containing compounds (target, ) exhibit moderate logP, while naphthyl-substituted analogs () are more lipophilic.
- Solubility: Sulfonyl () and methylamino () groups improve aqueous solubility compared to thiophene or phenyl derivatives.
Challenges and Contradictions
- Biological Data Limitations : Most evidence lacks direct activity data, necessitating extrapolation from structural trends.
Biological Activity
Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate (ETAP) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C19H26N4O3S
- Molecular Weight: 365.5 g/mol
- CAS Number: 1396873-59-8
ETAP features a piperazine ring with a thiophene moiety and an acetyl group, contributing to its unique biological properties. The compound's design allows for interaction with various biological targets, making it a subject of interest in drug development.
While comprehensive data on the precise mechanisms of action for ETAP is limited, preliminary studies suggest it may interact with several biological pathways. Its structural components indicate potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Therapeutic Applications
ETAP has been investigated for various therapeutic applications, including:
- Dopamine Receptor Modulation: Studies have indicated that compounds similar to ETAP may act as selective agonists or antagonists for dopamine receptors, particularly D3 receptors, which are implicated in neurological disorders .
- Fluorescence Probing: ETAP's fluorescence properties allow it to serve as a probe in analytical techniques for detecting specific analytes, such as metal ions and biomolecules.
Structure-Activity Relationships (SAR)
Research into the SAR of ETAP and its analogs has revealed insights into how structural modifications influence biological activity. A comparative analysis of related compounds highlights the importance of specific moieties in enhancing therapeutic efficacy:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate | Contains oxadiazole instead of thiophene | Exhibits distinct antimicrobial activity |
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine | Features a pyrazine ring | Potential muscarinic receptor antagonism |
| Ethyl 4-[2-methoxyphenyl)acetyl]piperazine | Contains a methoxyphenol group | Noted for anti-tubercular activity |
These comparisons underscore the significance of the thiophene and piperidine moieties in ETAP's biological activity.
Recent Studies
A study published in Nature explored the optimization of compounds similar to ETAP for enhanced D3 receptor activity. The results indicated that specific substitutions on the piperazine core could significantly increase agonist potency while minimizing unwanted side effects associated with D2 receptor activation .
Another investigation focused on the synthesis of ETAP derivatives using microwave-assisted techniques, which improved yield and efficiency. These derivatives were evaluated for their biological activities, revealing promising results in assays targeting various receptors involved in neurological functions .
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents enhance reactivity).
- Temperature control (0–5°C during acyl chloride reactions to prevent side reactions).
- Use of scavengers (e.g., molecular sieves) to absorb moisture .
How can researchers resolve discrepancies in NMR data during structural characterization of this compound?
Advanced Research Question
Discrepancies often arise from dynamic conformational changes or impurities. Methodological solutions include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, especially near the piperazine and thiophene moieties .
- X-ray crystallography : Definitive structural confirmation, particularly for stereochemical ambiguities. SHELX programs are recommended for refinement .
- Deuterated solvent trials : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
Case Example :
In , ¹H-NMR of a related compound showed resolved splitting patterns after optimizing acquisition parameters (e.g., relaxation delay, 512 scans) .
What strategies optimize the yield of the acetyl-piperazine coupling reaction in synthesis?
Advanced Research Question
Yield optimization requires balancing reactivity and steric effects:
- Catalyst screening : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20% .
- Solvent optimization : Dichloromethane (DCM) outperforms THF due to better solubility of intermediates .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine prevents over-acylation .
Q. Data-Driven Approach :
- Design-of-Experiments (DoE) to test variables (temperature, solvent, catalyst) .
- In-line FTIR monitoring for real-time reaction progress .
How does the thiophene moiety influence the compound’s bioactivity and target selectivity?
Advanced Research Question
The thiophene ring contributes to:
- Lipophilicity : Enhances membrane permeability (logP ~2.8 predicted via ChemAxon) .
- π-π stacking : Interactions with kinase ATP-binding pockets (e.g., JAK2, EGFR) as seen in analogs .
- Metabolic stability : Thiophene’s resistance to oxidative degradation compared to phenyl groups .
Q. Methodological Validation :
- SAR studies : Compare activity of thiophene vs. furan/pyrrole analogs .
- Docking simulations (AutoDock Vina) : Predict binding modes to tyrosine kinases .
What analytical methods confirm the structural integrity of this compound?
Basic Research Question
- NMR (¹H, ¹³C, 2D) : Assigns proton environments and carbon frameworks. For example, the acetyl carbonyl signal appears at ~170 ppm in ¹³C-NMR .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₈H₂₄N₃O₃S: 362.1534) .
- Elemental analysis : Matches theoretical C, H, N, S content within 0.3% deviation .
How can researchers address low reproducibility in enzyme inhibition assays involving this compound?
Advanced Research Question
Common pitfalls and solutions:
- Compound stability : Pre-dissolve in DMSO (stored at -20°C) to prevent hydrolysis .
- Assay buffer pH : Maintain pH 7.4 (±0.1) to avoid protonation of the piperazine ring .
- Control experiments : Include a known kinase inhibitor (e.g., staurosporine) to validate assay conditions .
Q. Data Contradiction Analysis :
- Normalize activity to protein concentration (BCA assay) and correct for solvent effects (DMSO ≤1% v/v) .
What computational approaches predict the molecular targets and off-target effects of this compound?
Advanced Research Question
- Phosphoproteomics : Identify kinase targets via KINOMEscan profiling .
- Machine learning (QSAR) : Train models on ChEMBL data to predict ADMET properties .
- Molecular dynamics (GROMACS) : Simulate binding stability to prioritize targets .
Q. Validation :
- Compare in silico predictions with in vitro kinase panel data (e.g., Eurofins DiscoverX) .
How to design experiments to assess the compound’s metabolic stability in preclinical studies?
Advanced Research Question
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and measure parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 to identify metabolic liabilities .
- Metabolite ID : High-resolution LC-MSⁿ to detect hydroxylation or glucuronidation products .
Q. Key Parameters :
- Half-life (t₁/₂ > 60 min suggests favorable stability) .
- Intrinsic clearance (CLint < 15 μL/min/mg preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
